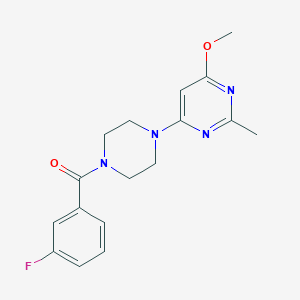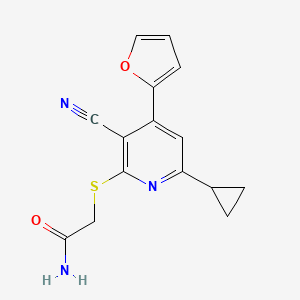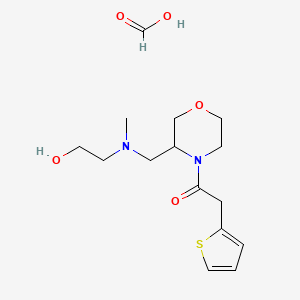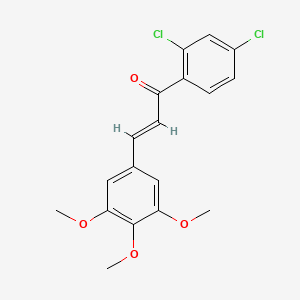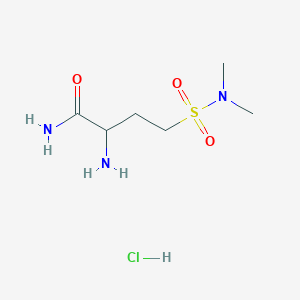
2-Amino-4-(dimethylsulfamoyl)butanamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(dimethylsulfamoyl)butanamide hydrochloride is a chemical compound with the molecular weight of 245.73 . It is also known as 2-amino-N,N-dimethyl-4-(methylsulfanyl)butanamide hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-Amino-4-(dimethylsulfamoyl)butanamide hydrochloride is1S/C6H15N3O3S.ClH/c1-9(2)13(11,12)4-3-5(7)6(8)10;/h5H,3-4,7H2,1-2H3,(H2,8,10);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Behavior
Synthesis of Derivatives : 2-Amino-4-(dimethylsulfamoyl)butanamide hydrochloride is used in the synthesis of various derivatives. For example, it is involved in the synthesis of (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide, indicating its utility in producing compounds with potential medicinal applications (Zhou Yawen, 2004).
Cardiac Myosin Activation : Some derivatives, like N-(4-(N,N-dimethylsulfamoyl)phenethyl-N-methyl-5-phenylpentanamide, have been explored as cardiac myosin activators, suggesting potential therapeutic uses in treating heart failure (M. Manickam et al., 2019).
Metabolic Studies : It's also used in studying metabolism, such as the role of CYP3A-mediated metabolism in the clearance of certain compounds (Hongjiang Zhang et al., 2007).
Supramolecular Chemistry and Drug Delivery
- Formation of Supramolecular Assemblies : Amphiphilic derivatives of 2-Amino-4-(dimethylsulfamoyl)butanamide hydrochloride have been studied for their ability to form supramolecular assemblies, which are useful in biomedical applications like drug delivery and tissue regeneration (Nicole M. Cutrone et al., 2017).
Pharmacological Research
Dipeptidyl Peptidase IV Inhibition : This compound's derivatives are evaluated as dipeptidyl peptidase IV inhibitors, which are significant in the treatment of type 2 diabetes (S. Edmondson et al., 2006).
Antimicrobial Activities : Some novel heterocyclic compounds having a sulfamido moiety derived from 2-Amino-4-(dimethylsulfamoyl)butanamide hydrochloride have shown promising antibacterial and antifungal activities (R. Nunna et al., 2014).
Chemical Structure and Properties
- Structure and Acidity Studies : Research on the structure and acidity of related compounds, like 4-hydroxy-N-(2-hydroxyethyl)butanamides, gives insight into hydrogen bonding and molecular conformations (A. M. Duarte-Hernández et al., 2015).
Environmental Applications
- Wastewater Treatment : Studies on compounds like 4-Amino-dimethyl-aniline hydrochloride, which is structurally similar, have been conducted to explore economical and efficient methods for treating wastewater from specific industrial processes (Huang Wei, 2007).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-amino-4-(dimethylsulfamoyl)butanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O3S.ClH/c1-9(2)13(11,12)4-3-5(7)6(8)10;/h5H,3-4,7H2,1-2H3,(H2,8,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIWDHKJTNFSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCC(C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(dimethylsulfamoyl)butanamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3015804.png)
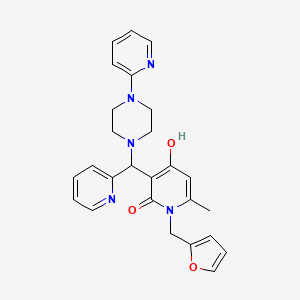
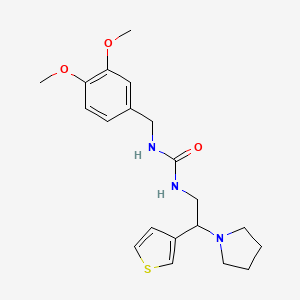
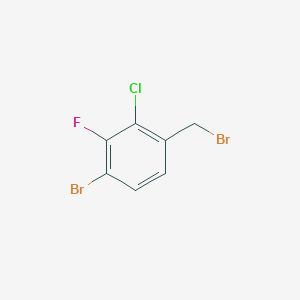
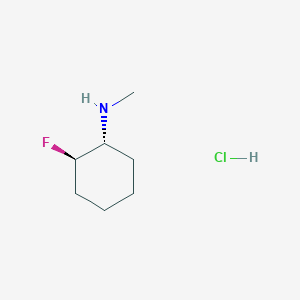
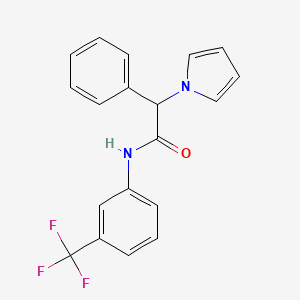
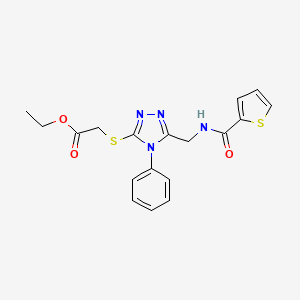
![1-(3-Chlorobenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3015817.png)
![2-(4-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3015818.png)
![2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one](/img/structure/B3015819.png)
